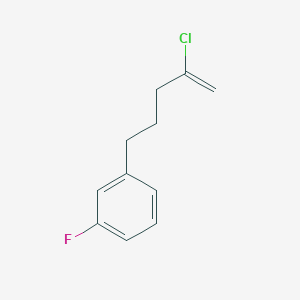

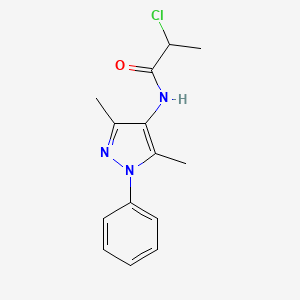

2-Chloro-5-(3-fluorophenyl)-1-pentene

Overview

Description

Boronic acids and their derivatives, such as “2-Chloro-5-(3-fluorophenyl)-1-pentene”, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Chloro-5-fluorophenol, have been documented in databases like PubChem .Scientific Research Applications

Catalytic Dehydrohalogenation : 1-halogenated pentenes, such as 2-Chloro-5-(3-fluorophenyl)-1-pentene, can be catalytically dehydrohalogenated to yield different isomers of pentene. This process utilizes molecular Nb, Mo, Ta, and W halide clusters as catalysts, which are effective in helium or hydrogen streams (Kamiguchi et al., 2003).

Hydroisomerization of Olefins : Tris(triphenylphosphine)rhodium (I) halides can catalyze the isomerization of olefins like 2-pentene, which includes compounds similar to 2-Chloro-5-(3-fluorophenyl)-1-pentene. The process results in various isomers of pentene under specific conditions (Bond & Hillyard, 1968).

Influence on Catalyst Selectivity : The selectivity of catalysts in reactions involving 1-pentene isomers is significantly influenced by the molecular congestion at active sites. Different nickel and platinum catalysts were tested to determine how the cis:trans ratio in the resulting 2-pentene is affected (McMunn et al., 1978).

Monomer-Isomerization Polymerization : 5-Phenyl-2-pentene undergoes monomer-isomerization polymerization with TiCl3–R3Al catalysts, resulting in polymers consisting exclusively of 5-phenyl-1-pentene unit. This demonstrates the potential for polymer synthesis from isomerized pentene compounds (Endo et al., 1986).

Reactions with Perfluoro-2-methyl-2-pentene : Perfluoro-2-methyl-2-pentene reacts with various compounds to give Michaeltype addition products, highlighting the reactivity of similar pentene compounds in various chemical reactions (Yanagida et al., 1981).

Future Directions

properties

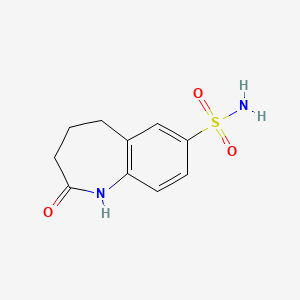

IUPAC Name |

1-(4-chloropent-4-enyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHRPBSJWNUNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3-fluorophenyl)-1-pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)

![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)

![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)